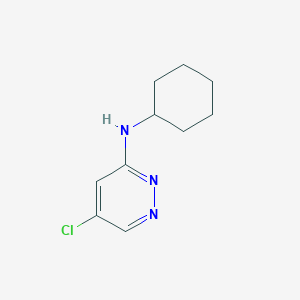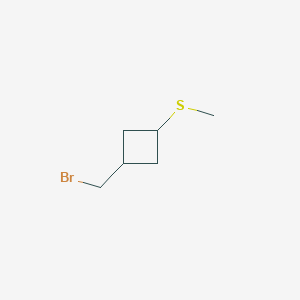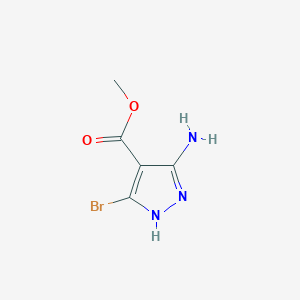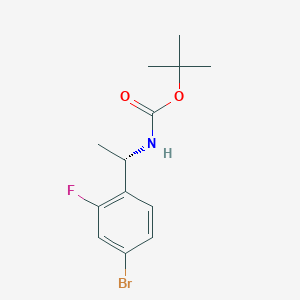
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which subsequently rearranges to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Strong acids like TFA are used to cleave the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C13H17BrFNO2 |
|---|---|
Peso molecular |
318.18 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1 |
Clave InChI |
SHQAHUJQKFOGMF-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}pentan-2-ol](/img/structure/B13502343.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
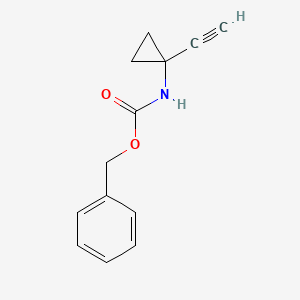
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
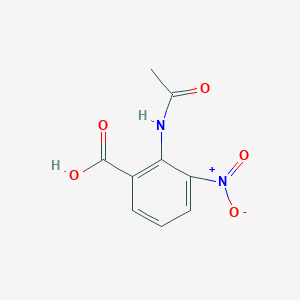

![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
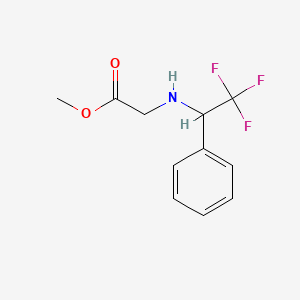
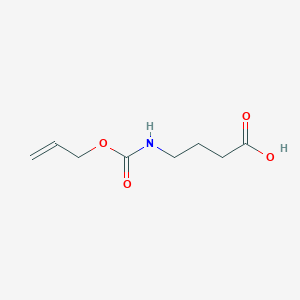
![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
